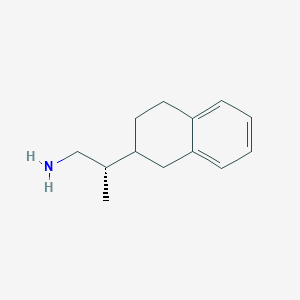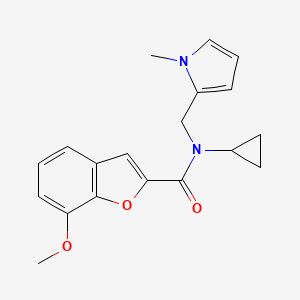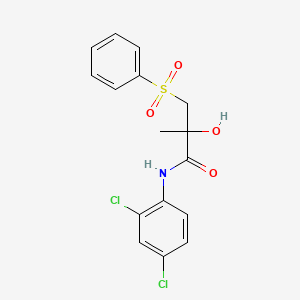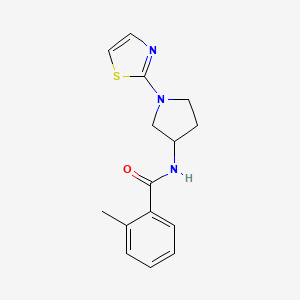
Pyrimidin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrimidine derivative. Pyrimidine is a basic structure in DNA and RNA, consisting of a six-membered ring with two nitrogen atoms. It’s also found in many other important biomolecules, such as ATP, GTP, cyclic AMP, NADH, and thiamine. The specific compound you mentioned has additional functional groups attached to the pyrimidine ring, including a pyrrolidinyl group and a pyridinyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a pyrrolidine ring, and a pyridine ring. The trifluoromethyl group attached to the pyridine ring would be a significant feature, likely affecting the compound’s reactivity and interactions .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the trifluoromethyl group and the specific arrangement of the functional groups .Mecanismo De Acción
Target of Action
Similar pyrimidine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities . They are known to interact with various cellular targets, including antimicrobial, antiviral, antitumor, and antifibrotic compounds .
Biochemical Pathways
Related compounds have been found to present better anti-fibrotic activities than pirfenidone and bipy55′dc . This suggests that the compound may influence pathways related to fibrosis, potentially inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture medium in vitro .
Result of Action
Related compounds have shown to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that Pyrimidin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone may have similar effects.
Action Environment
It’s worth noting that the spatial configuration of the carbon atoms connected to the compound plays an important role in its fungicidal activity . This suggests that the compound’s action may be influenced by its chemical environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrimidin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone A has several advantages for lab experiments, including its potency and selectivity for PKC enzymes, its synthetic accessibility, and its well-characterized mechanism of action. However, it also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on Pyrimidin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone A. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound A. Another area of interest is the investigation of the role of PKC enzymes in various diseases, such as cancer, autoimmune disorders, and neurodegenerative diseases. Additionally, the potential clinical applications of this compound A and other PKC inhibitors should be explored further, including their use as anticancer agents, immunomodulators, and cognitive enhancers.
Métodos De Síntesis
Pyrimidin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone A can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact synthesis method is beyond the scope of this paper, but it has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
Pyrimidin-2-yl(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone A has been extensively studied in various scientific fields, including cancer research, immunology, and neuroscience. In cancer research, it has been shown to inhibit the growth and proliferation of several types of cancer cells, including breast, lung, and prostate cancer cells. In immunology, it has been found to modulate the activity of immune cells, such as T cells and B cells, and to suppress the production of inflammatory cytokines. In neuroscience, it has been shown to enhance the survival and differentiation of neural stem cells and to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
pyrimidin-2-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c16-15(17,18)10-2-6-19-12(8-10)24-11-3-7-22(9-11)14(23)13-20-4-1-5-21-13/h1-2,4-6,8,11H,3,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFAHJJXKQVYBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2951227.png)
![1-(3,4-dimethoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2951228.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2951229.png)
![Methyl 2-formylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2951230.png)
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2951231.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone](/img/structure/B2951232.png)




![4-[butyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2951240.png)

![N-(4-ethoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2951243.png)
![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-methoxybenzoate](/img/structure/B2951244.png)